molecular formula C24H27Cl2FN4O2 B12354984 N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine

N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine

Cat. No.: B12354984
M. Wt: 493.4 g/mol
InChI Key: GXQMLDCNCVWGSH-UHFFFAOYSA-N
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Description

N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen substitutions and a quinazoline core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. The process often includes halogenation, methoxylation, and amination reactions under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to remove specific functional groups or modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine stands out due to its specific halogen substitutions and quinazoline core, which confer unique electronic properties and biological activities. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C24H27Cl2FN4O2

Molecular Weight

493.4 g/mol

IUPAC Name

N-(3,4-dichloro-5-fluorophenyl)-6-methoxy-7-[(1-methylazocan-5-yl)methoxy]quinazolin-4-amine

InChI

InChI=1S/C24H27Cl2FN4O2/c1-31-7-3-5-15(6-4-8-31)13-33-22-12-20-17(11-21(22)32-2)24(29-14-28-20)30-16-9-18(25)23(26)19(27)10-16/h9-12,14-15H,3-8,13H2,1-2H3,(H,28,29,30)

InChI Key

GXQMLDCNCVWGSH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(CCC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C(=C4)Cl)Cl)F)OC

Origin of Product

United States

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